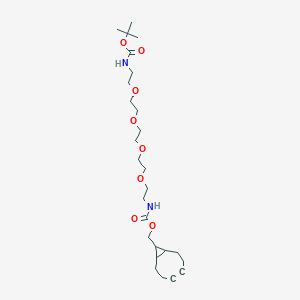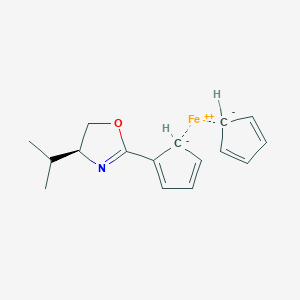
5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chlorobenzyl group, a methyl group, a methylthio group, and a phenacyloxy group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions using 3-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Methyl and Methylthio Groups: Methylation and thiolation reactions can be carried out using methyl iodide and thiolating agents like thiourea.
Addition of the Phenacyloxy Group: The phenacyloxy group can be introduced through esterification or etherification reactions using phenacyl bromide and appropriate bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorobenzyl Alcohol: Similar in structure but lacks the pyrimidine ring and other substituents.
6-Methyl-2-methylthio-4-phenacyloxypyrimidine: Lacks the chlorobenzyl group.
Phenacyl Bromide: Contains the phenacyloxy group but lacks the pyrimidine ring and other substituents.
Uniqueness
5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine is unique due to the combination of its substituents and the pyrimidine ring, which imparts specific chemical and biological properties not found in similar compounds.
Propriétés
Numéro CAS |
1000576-40-8 |
|---|---|
Formule moléculaire |
C21H19ClN2O2S |
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
2-[5-[(3-chlorophenyl)methyl]-6-methyl-2-methylsulfanylpyrimidin-4-yl]oxy-1-phenylethanone |
InChI |
InChI=1S/C21H19ClN2O2S/c1-14-18(12-15-7-6-10-17(22)11-15)20(24-21(23-14)27-2)26-13-19(25)16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3 |
Clé InChI |
NWNKFEQMOSMZKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)SC)OCC(=O)C2=CC=CC=C2)CC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13708647.png)





![N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide](/img/structure/B13708688.png)

![Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13708695.png)


![1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene](/img/structure/B13708709.png)


